molecular formula C20H23NO2S B5492464 2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline

2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline

Cat. No.: B5492464
M. Wt: 341.5 g/mol
InChI Key: LZJDHKWIGJESRE-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline is a synthetic organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial processes. This compound is characterized by the presence of multiple methyl groups and a toluene-4-sulfonyl group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Methyl Groups: Methylation can be performed using methyl iodide (CH₃I) and a strong base such as sodium hydride (NaH).

    Attachment of the Toluene-4-sulfonyl Group: This step can be carried out by reacting the quinoline derivative with toluene-4-sulfonyl chloride (TsCl) in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the quinoline ring, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitro compounds (HNO₃)

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated or nitro-substituted quinolines

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity, disruption of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,6-Tetramethyl-1,2-dihydro-quinoline: Lacks the toluene-4-sulfonyl group, which may affect its chemical reactivity and biological activity.

    Toluene-4-sulfonyl-quinoline: Lacks the multiple methyl groups, which can influence its solubility and interaction with biological targets.

Uniqueness

2,2,4,6-Tetramethyl-1-(toluene-4-sulfonyl)-1,2-dihydro-quinoline is unique due to the combination of its structural features, which can impart distinct chemical and biological properties. The presence of multiple methyl groups and a toluene-4-sulfonyl group can enhance its stability, solubility, and potential interactions with various molecular targets.

Properties

IUPAC Name

2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c1-14-6-9-17(10-7-14)24(22,23)21-19-11-8-15(2)12-18(19)16(3)13-20(21,4)5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJDHKWIGJESRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(=CC2(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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